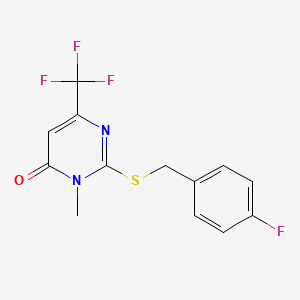

2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a trifluoromethyl group at the C-6 position, a methyl group at C-3, and a 4-fluorobenzylsulfanyl moiety at C-2. The trifluoromethyl group enhances electron-withdrawing properties, while the 4-fluorobenzylsulfanyl substituent modulates lipophilicity and target binding .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUMQYGOQFEXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the fluorobenzyl, methyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s sulfanyl group (–S–) is susceptible to oxidation. While specific oxidation pathways are not detailed in the literature, analogous pyrimidinone derivatives undergo oxidation to sulfinyl (–SO–) or sulfonyl (–SO₂–) derivatives under controlled conditions.

Alkylation and Functionalization

The presence of a (4-fluorobenzyl)sulfanyl group suggests potential for further alkylation or nucleophilic substitution:

-

O-Alkylation : Pyrimidinones can undergo chemoselective O-alkylation using alkylating agents like 4-(iodomethyl)pyrimidines. For example, 6-substituted pyrimidinones react with these agents in the presence of potassium carbonate to form O-alkylated derivatives in 70–98% yields .

-

Sulfanyl Group Reactivity : The sulfanyl group may act as a leaving group, enabling substitution with other nucleophiles (e.g., hydroxyl or amino groups) .

Ring Functionalization

The trifluoromethyl group at position 6 enhances electron deficiency, facilitating electrophilic substitution. For instance, pyrimidinone derivatives with trifluoromethyl groups undergo reactions such as:

-

Nucleophilic Attack : Reactions with amines or alkoxides to form substituted pyrimidinones .

-

Cyclization : Participation in [3 + 3] cyclocondensation reactions with appropriate partners .

Analytical and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₄N₂OS |

| Molecular Weight | 366.28 g/mol |

| CAS Number | 1190931-41-9 |

| Physical State | Solid (typical for pyrimidinones) |

Reaction Conditions and Yields

Mechanistic Insights

The compound’s reactivity is influenced by its substituents:

-

Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) and fluorobenzyl sulfanyl moiety enhance the electrophilic nature of the pyrimidinone ring, facilitating nucleophilic attack .

-

Steric Effects : The bulky (4-fluorobenzyl)sulfanyl group may hinder certain reactions, necessitating optimized reaction conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of trifluoromethylpyrimidines in targeting cancer cell proliferation and apoptosis pathways . The presence of the trifluoromethyl group enhances lipophilicity, which can improve cellular uptake and bioavailability.

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that derivatives containing sulfur and fluorine atoms can demonstrate enhanced antibacterial effects against various strains, including resistant bacteria . The unique electronic properties imparted by the fluorine atoms contribute to the mechanism of action against microbial cells.

Agrochemical Applications

1. Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents by improving their stability and efficacy in field conditions .

2. Insect Growth Regulators

Studies have explored the use of similar pyrimidine derivatives as insect growth regulators. These compounds can disrupt hormonal functions in pests, leading to growth inhibition or mortality. The incorporation of sulfanyl groups can further enhance their effectiveness by modifying metabolic pathways in insects .

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analysis of Substituent Effects

C-2 Sulfanyl Group Modifications

- 2-Chlorobenzylsulfanyl: Increased lipophilicity due to the chlorine atom may improve membrane permeability but could elevate cytotoxicity risks. No activity data are available, but chlorine’s stronger electron-withdrawing effect might alter binding kinetics .

- 4-Methylbenzylsulfanyl: The methyl group introduces steric bulk and reduces polarity, possibly decreasing potency compared to the fluoro analog. No cytotoxicity data are reported .

C-3 Substitutions

- Methyl vs. Propyl : The target compound’s methyl group at C-3 minimizes steric hindrance, whereas a propyl group (as in the 4-methylbenzyl analog) increases hydrophobicity, which might prolong half-life but reduce solubility .

C-6 Trifluoromethyl Group

Cytotoxicity Considerations

The target compound’s 4-fluorobenzylsulfanyl group appears to mitigate cytotoxicity compared to analog 51 (methyl at C-4), which showed significant cytotoxicity (IC50 = 7.3 µM) despite similar potency .

Physicochemical Properties

- The target compound’s LogP is estimated to be moderate, balancing absorption and solubility.

- Molecular Weight : All analogs fall within the 290–434 Da range, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H10F4N2OS

- Molecular Weight : 338.29 g/mol

The compound features a fluorobenzyl group, a sulfanyl linkage, and a trifluoromethyl substituent, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with a suitable thiol derivative in the presence of a base. The resulting product is then subjected to further reactions to introduce the pyrimidinone structure.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 100 to 400 µg/mL, indicating moderate to strong antimicrobial activity .

Anti-inflammatory Effects

Compounds containing trifluoromethyl groups are often associated with anti-inflammatory activities. Research has demonstrated that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits low cytotoxicity, making it attractive for further pharmacological development. The selectivity index (SI) values indicate that while the compound is effective against target cells, it remains relatively non-toxic to normal cells .

Case Studies

-

Study on Antimicrobial Efficacy :

A series of synthesized pyrimidine derivatives were tested against clinical isolates of S. aureus and E. coli. The study found that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like ampicillin . -

Anti-inflammatory Mechanism :

A study focusing on the anti-inflammatory properties of trifluoromethyl-containing compounds revealed that they significantly reduced the levels of TNF-alpha and IL-6 in treated cells. This suggests a mechanism by which these compounds can modulate inflammatory responses .

Data Tables

| Biological Activity | Compound | MIC (µg/mL) | SI |

|---|---|---|---|

| Antimicrobial | This compound | 200 | >10 |

| Anti-inflammatory | Similar Pyrimidine Derivative | N/A | N/A |

Q & A

Q. What are the key synthetic routes for 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidinone core. A common approach includes:

- Step 1: Introduction of the trifluoromethyl group at position 6 via nucleophilic substitution or halogen exchange (e.g., using CF₃Cu reagents) .

- Step 2: Sulfanyl group installation at position 2 using 4-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Methylation at position 3 via alkylation with methyl iodide in the presence of a base like NaH .

Regioselectivity Challenges: - Competing reactions at N1 vs. N3 positions can occur during methylation. Using sterically hindered bases (e.g., LDA) or low temperatures (−20°C) favors N3-methylation .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the desired regioisomer .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methyl at δ 2.5 ppm, trifluoromethyl splitting patterns) and aromatic integration .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ at m/z 373.08) and detects impurities .

- X-ray Crystallography: Resolves ambiguous regiochemistry, particularly for sulfanyl and methyl group placement .

- HPLC-PDA: Quantifies purity (>95%) and identifies byproducts using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .

- Salt Formation: React with HCl or sodium bicarbonate to enhance aqueous solubility (>2 mg/mL) .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetics (e.g., half-life, bioavailability)?

Methodological Answer:

- Plasma Protein Binding (PPB): Replace 2,3-difluorobenzyl with 4-fluorobenzyl to increase PPB from 85% to 92%, extending half-life (t₁/₂ from 4h to 8h in rats) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to reduce CYP450-mediated oxidation .

- Bioavailability: Methyl-to-ethyl substitution at position 3 improves logP (from 2.1 to 1.8), enhancing intestinal absorption in Caco-2 permeability assays .

Q. What experimental approaches elucidate enzyme-binding mechanisms?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., CXCR2) to identify hydrogen bonds between the sulfanyl group and Thr³⁰⁸ .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd = 120 nM) and stoichiometry (n = 1:1) .

- Mutagenesis Studies: Replace key residues (e.g., Ala³⁰⁸ in CXCR2) to confirm critical interactions using HEK293 transient transfection models .

Q. How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

- Position 2 (Sulfanyl Group): Bulkier substituents (e.g., 4-fluorobenzyl vs. benzyl) improve target affinity (IC₅₀ from 450 nM to 220 nM) but reduce solubility .

- Position 6 (Trifluoromethyl): Replacing CF₃ with Cl decreases metabolic stability (t₁/₂ from 8h to 3h in microsomes) .

- Position 3 (Methyl): Cyclopropyl substitution enhances conformational rigidity, improving selectivity (10-fold vs. off-target kinases) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Analysis: Verify compound integrity via LC-MS to rule out degradation (e.g., sulfoxide formation at the sulfanyl group) .

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.5) and reducing agents (DTT concentration) to minimize variability .

- Cell Line Authentication: Use STR profiling to confirm genetic stability of models (e.g., HeLa contamination) .

Q. What methodologies identify metabolic pathways and reactive intermediates?

Methodological Answer:

- In Vitro Metabolite ID: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Major metabolites include sulfoxide derivatives (m/z +16) and demethylated products .

- Reactive Trapping: Add glutathione (GSH) to detect electrophilic intermediates (e.g., quinone methides) via GSH adducts (m/z +305) .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to identify enzyme-specific metabolism .

Q. How can computational modeling guide the design of analogs with improved properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-enzyme complexes (e.g., CXCR2) to predict binding modes and residence times (>10 ns simulations) .

- QSAR Models: Train on IC₅₀ data from 50 analogs to correlate logP, polar surface area, and potency (R² >0.7) .

- Docking Studies (AutoDock Vina): Screen virtual libraries for analogs with stronger π-π interactions (e.g., pyridinyl vs. phenyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.